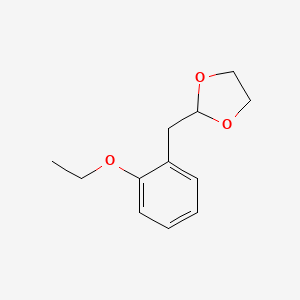

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

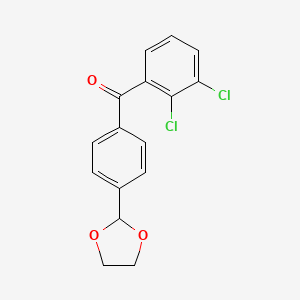

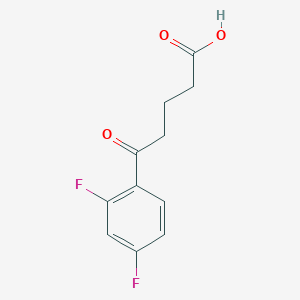

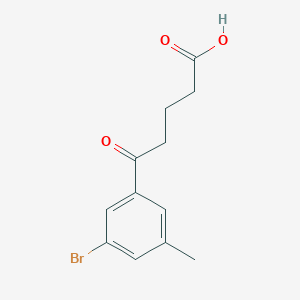

The compound “2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene” is an organic compound that contains a benzene ring, an ethoxy group, and a 1,3-dioxolane ring. The 1,3-dioxolane ring is a type of acetal, which is a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzene ring with the ethoxy group and the 1,3-dioxolane ring attached. The exact structure would depend on the specific locations of these attachments on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, due to the presence of the polar ether and acetal groups, this compound might be expected to have some degree of polarity and might be soluble in some polar solvents .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Cyclic Acetals and Gem-Dichlorocyclopropanes

This compound has been used in the synthesis of mono- and diesters containing cycloacetal fragments, and in producing compounds with gem-dichlorocyclopropane fragments. It exhibits cytological activity against various cell lines (Dzhumaev et al., 2021).

Protection of Ketones and Aldehydes

The compound is involved in the protection of ketones or aldehydes as 1,3-dioxolane derivatives, demonstrating efficiency in the presence of N-hydroxybenzenesulfonamide and its derivatives (Hassner et al., 2012).

Hydroxyl Protecting Group in Ribonucleosides

It has been studied for its use as a protecting group for the 2′-hydroxyl function of ribonucleosides, compatible with DMTr strategy for oligonucleotide synthesis (Karwowski et al., 2007).

Biological and Medicinal Research

Antiradical Activity

Research indicates its role in antiradical activity, where 1,3-dioxolanes derived from vicinal diols show potential in oxidation reactions with fuel hydrocarbons, forming stable radical or radical ion species (Vol’eva et al., 2013).

Antimicrobial Screening

A derivative of this compound, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione, was synthesized and found to possess moderate inhibitory activity against the fungus Candida albicans (Ramadan et al., 2019).

Material Science and Catalysis

Luminescent Dirhenium(I) Complexes

This compound contributes to the formation of luminescent dirhenium(I)-based helicate and mesocate, showcasing dual emissions in both solution and solid state (Shankar et al., 2014).

Gold, Palladium, and Rhodium Complexes

Biscarbene ligands with imidazolin-2-ylidene moieties at a dioxolane backbone, including this compound, have been used as ligands for gold, rhodium, and palladium complexes in enantioselective catalysis (Arnanz et al., 2010).

Eco-friendly Synthesis in Vapour Phase

An eco-friendly synthesis method of 1,2-methylenedioxybenzene using 1,2-dihydroxybenzene with formaldehyde acetals, including this compound, in the vapour phase has been developed (Giugni et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

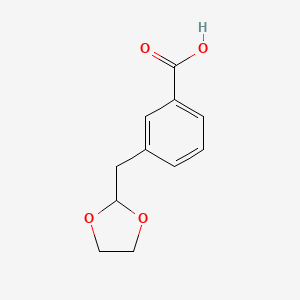

2-[(2-ethoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-13-11-6-4-3-5-10(11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABGVBFTTMFRIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645878 |

Source

|

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene | |

CAS RN |

898759-45-0 |

Source

|

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。